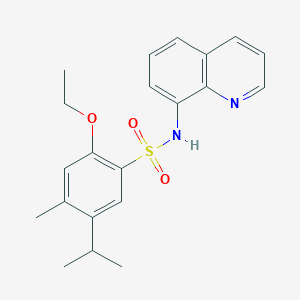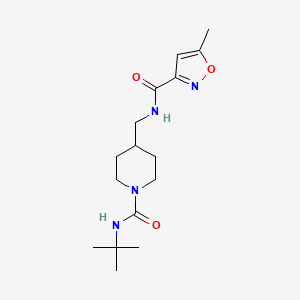
2-ethoxy-4-methyl-5-(propan-2-yl)-N-(quinolin-8-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-4-methyl-5-(propan-2-yl)-N-(quinolin-8-yl)benzene-1-sulfonamide is a chemical compound commonly referred to as QNZ. QNZ has been widely used in scientific research due to its ability to inhibit the activity of a protein called NF-κB, which is involved in the regulation of the immune system and cell growth.
Mecanismo De Acción
QNZ works by binding to the active site of the IKKβ kinase, which is involved in the activation of NF-κB. This binding prevents the phosphorylation and activation of IKKβ, thereby inhibiting the activation of NF-κB.
Biochemical and Physiological Effects:
QNZ has been shown to have a range of biochemical and physiological effects. Inhibition of NF-κB by QNZ has been shown to reduce the production of pro-inflammatory cytokines and chemokines, suggesting that it may have potential therapeutic applications in the treatment of inflammatory diseases. QNZ has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of QNZ is its ability to selectively inhibit NF-κB activity without affecting other cellular processes. This specificity makes it a valuable tool in the study of NF-κB signaling pathways. However, QNZ has also been shown to have off-target effects on other proteins, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving QNZ. One area of interest is the development of more potent and selective NF-κB inhibitors based on the structure of QNZ. Another area of research is the investigation of the potential therapeutic applications of QNZ in the treatment of various diseases, including cancer and inflammatory disorders. Finally, further studies are needed to fully understand the off-target effects of QNZ and their impact on experimental results.
Métodos De Síntesis
The synthesis of QNZ involves several steps, starting with the reaction of 8-hydroxyquinoline with 4-methylbenzenesulfonyl chloride to produce 8-(4-methylbenzenesulfonyl)quinoline. This intermediate product is then reacted with propan-2-ylmagnesium bromide to produce 8-(4-methylbenzenesulfonyl)-2-propan-2-ylquinoline. Finally, the reaction of this product with 2-ethoxy-4-chloro-5-methylbenzenesulfonamide yields QNZ.
Aplicaciones Científicas De Investigación
QNZ has been extensively used in scientific research as an NF-κB inhibitor. NF-κB is a protein that plays a crucial role in the regulation of the immune system, inflammation, and cell growth. Dysregulation of NF-κB has been linked to various diseases, including cancer, autoimmune disorders, and chronic inflammation. QNZ has been shown to effectively inhibit NF-κB activity, making it a valuable tool in the study of these diseases.
Propiedades
IUPAC Name |
2-ethoxy-4-methyl-5-propan-2-yl-N-quinolin-8-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-5-26-19-12-15(4)17(14(2)3)13-20(19)27(24,25)23-18-10-6-8-16-9-7-11-22-21(16)18/h6-14,23H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULYYWIPWUJIRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-4-methyl-5-(propan-2-yl)-N-(quinolin-8-yl)benzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({[4-(Diphenylmethyl)piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1] heptan-2-one](/img/structure/B2448769.png)

![1-[3-(2,3-Dihydroindol-1-ylsulfonyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2448771.png)

![(2E)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2448775.png)
![N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2448776.png)

![Methyl 2-((2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2448778.png)



![2,3-DIbromo-5H,6H,7H-pyrrolo[1,2-a]imidazole](/img/structure/B2448785.png)
